2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide
CAS No.: 30065-27-1
Cat. No.: VC2320898
Molecular Formula: C9H10N4OS
Molecular Weight: 222.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30065-27-1 |
|---|---|
| Molecular Formula | C9H10N4OS |
| Molecular Weight | 222.27 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide |
| Standard InChI | InChI=1S/C9H10N4OS/c10-13-8(14)5-15-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5,10H2,(H,11,12)(H,13,14) |
| Standard InChI Key | UIHKXOZJFOTOCE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN |
Introduction
Chemical Structure and Properties
2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide represents a chemically diverse compound that incorporates both a benzimidazole scaffold and a thioacetohydrazide functional group. This structural combination creates a molecule with distinctive chemical properties that contribute to its biological potential and synthetic versatility.
Molecular Structure
The compound consists of a benzimidazole ring system connected to a thioacetohydrazide group through a thioether linkage. The benzimidazole portion provides a stable aromatic core capable of various intermolecular interactions, while the thioacetohydrazide moiety offers multiple functional sites for hydrogen bonding and further chemical modifications.
Physicochemical Properties
The physicochemical profile of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide reflects its structural elements and contributes to its biological behavior. Key properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C9H10N4OS |
| Molecular Weight | 222.27 g/mol |
| XLogP3 | 0.7 |
| Hydrogen Bond Donor Count | 3 |
| Melting Point | 236°C |
| Physical Appearance | Solid |
The moderate XLogP3 value of 0.7 indicates a balanced lipophilicity profile, suggesting reasonable membrane permeability while maintaining adequate water solubility. The presence of three hydrogen bond donors enhances the compound's ability to form hydrogen bonds with biological targets, potentially contributing to its pharmacological activities.
Synthesis Methods
The preparation of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide typically follows a multi-step synthetic pathway that begins with 2-mercaptobenzimidazole as the starting material. The synthesis involves key transformations including alkylation and hydrazinolysis reactions.
General Synthetic Route
The most common synthetic approach involves a two-stage process:
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Conversion of 2-mercaptobenzimidazole to an ester intermediate through reaction with ethyl chloroacetate
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Transformation of the ester to the target hydrazide via treatment with hydrazine hydrate
Detailed Synthesis Procedure
Based on documented methodologies, the synthesis can be performed as follows:
Step 1: Preparation of Ethyl 2-(Benzimidazolylthio)acetate
A mixture containing 2-mercaptobenzimidazole (0.1 mole), ethyl chloroacetate (0.1 mole), and potassium carbonate (0.1 mole) in acetone is refluxed for 6-7 hours. After cooling to room temperature, the reaction mixture is poured into ice-cold water, and the precipitated solid is collected by filtration. This intermediate is obtained with a yield of 63% and has a melting point of 208°C .
Step 2: Conversion to 2-(benzimidazolylthio)acetic acid hydrazide
The ester obtained in the previous step is dissolved in ethanol (25 ml), followed by the addition of hydrazine hydrate (0.1 mole, 5 ml). This mixture is refluxed for 15 hours and subsequently kept at room temperature for 10-12 hours. The resulting solid is filtered, yielding 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide with a 62% yield and a melting point of 236°C .
Biological Activities
2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide exhibits several important biological activities that make it a compound of interest in pharmaceutical research and drug development.
Enzyme Inhibition Properties
The compound has been investigated for its inhibitory effects on human acyl-coenzyme A:cholesterol O-acyltransferase, an enzyme that plays a crucial role in cholesterol metabolism. This inhibition suggests potential applications in the management of lipid-related disorders such as hyperlipidemia and associated complications of diabetes.
Antimicrobial Activity
Benzimidazole derivatives, including those containing the thioacetohydrazide moiety, have demonstrated significant antimicrobial properties. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. While specific data on the antimicrobial efficacy of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide itself is limited in the available literature, its structural features suggest potential activity in this area.
Role in Anthelmintic Compound Development
2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide serves as a vital intermediate in the synthesis of triazole derivatives with anthelmintic properties. When reacted with carbon disulfide in the presence of alcoholic potassium hydroxide, it forms potassium 2-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)hydrazinecarbodithioate, which can be further transformed into compounds with significant anthelmintic activity . These derivatives have demonstrated effectiveness comparable to standard drugs like Albendazole and Piperazine when tested against Pheretima posthumous .
Chemical Reactivity and Derivatization
The structural features of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide provide multiple reactive sites that enable its participation in various chemical transformations and the synthesis of more complex molecules.
Hydrazide Functionality Reactions
The hydrazide group (-CO-NH-NH2) represents one of the most reactive portions of the molecule, participating in numerous reactions:
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Reaction with Carbon Disulfide: As demonstrated in the literature, 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide reacts with carbon disulfide in the presence of alcoholic potassium hydroxide to form dithiocarbazate derivatives .
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Condensation with Carbonyl Compounds: The terminal -NH2 group can readily undergo condensation with aldehydes and ketones to form hydrazone derivatives, which themselves possess various biological activities.
Synthesis of Heterocyclic Compounds
The compound serves as a key building block in the construction of heterocyclic systems, particularly triazoles. When the dithiocarbazate derivative of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide is subjected to cyclization conditions, it forms triazole derivatives with enhanced biological properties . These derivatives, particularly N-[3-{(1H-benzo[d]imidazol-2-ylthio)methyl}-5-mercapto-4H-1,2,4-triazol-4-yl]-2-substituted phenoxy acetamides, have demonstrated significant anthelmintic activity .
Structure-Activity Relationship
Understanding the relationship between the chemical structure of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide and its biological activities provides valuable insights for rational drug design and optimization.
Key Structural Elements
Several structural features contribute to the compound's biological activities:
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Benzimidazole Core: This heterocyclic system provides a rigid, planar structure that can participate in π-π stacking interactions with aromatic amino acid residues in target proteins. The benzimidazole scaffold appears in numerous pharmaceuticals and has been associated with diverse biological activities.
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Thioether Linkage: The sulfur-containing bridge between the benzimidazole and acetohydrazide portions introduces conformational flexibility while maintaining specific spatial arrangements necessary for biological interactions.
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Hydrazide Group: This functional group serves as both hydrogen bond donor and acceptor, facilitating interactions with biological targets. Its nucleophilic character also enables further chemical modifications for the development of derivative compounds.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the structure, purity, and quality of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide, particularly for research applications and pharmaceutical development.
Physical Characterization
The compound is characterized as a solid with a defined melting point of 236°C . This relatively high melting point suggests strong intermolecular forces, likely including hydrogen bonding networks involving the hydrazide group.
Applications in Drug Discovery
The unique structural and biological properties of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide position it as a valuable compound in pharmaceutical research and drug discovery efforts.
As a Pharmacological Agent
The compound's demonstrated ability to inhibit acyl-coenzyme A:cholesterol O-acyltransferase suggests potential applications in the development of therapeutics for lipid metabolism disorders. Its structural features also indicate possible activity against microbial pathogens, aligning with the known antimicrobial properties of benzimidazole derivatives.
As a Synthetic Intermediate
2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide serves as a critical intermediate in the synthesis of more complex bioactive molecules. Its transformation into triazole derivatives has yielded compounds with significant anthelmintic activity, as demonstrated in previous research . This application highlights the compound's importance in the development of new antiparasitic agents.
| Application | Target/Activity | Potential Therapeutic Area |
|---|---|---|
| Enzyme Inhibition | Acyl-coenzyme A:cholesterol O-acyltransferase | Hyperlipidemia, Diabetes complications |
| Derivative Development | Anthelmintic activity | Parasitic infections |
| Structural Scaffold | Antimicrobial properties | Infectious diseases |
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